5-(Piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide
Overview
Description
5-(Piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing two nitrogen and one oxygen atoms in a five-membered ring structure
Mechanism of Action
Target of Action
The primary target of 5-(Piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide is the protein serine/threonine-protein kinase B-raf . This protein plays a significant role in regulating cell growth and division, making it a key target in the treatment of certain types of cancer .
Mode of Action
This interaction could potentially disrupt the proliferation of cancer cells .
Biochemical Pathways
The compound’s interaction with its target protein likely affects several biochemical pathways. For instance, the inhibition of the serine/threonine-protein kinase B-raf could impact the MAPK/ERK pathway, which is involved in cell division and differentiation . Disruption of this pathway could lead to the inhibition of cancer cell growth .
Pharmacokinetics
Similar compounds with a piperidine nucleus have been shown to have good drug-likeness profiles, suggesting that they may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the compound’s action is likely the inhibition of cancer cell growth and division . By interacting with its target protein and disrupting key biochemical pathways, the compound could potentially slow or stop the proliferation of cancer cells .
Action Environment
The efficacy and stability of this compound could be influenced by various environmental factors. For instance, the pH of the surrounding environment could impact the compound’s stability and activity. Additionally, the presence of other substances, such as proteins or salts, could also affect the compound’s action .
Biochemical Analysis
Biochemical Properties
5-(Piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. One notable interaction is with human caseinolytic protease P (HsClpP), where it acts as an agonist . This interaction is significant because HsClpP is involved in maintaining mitochondrial homeostasis. The compound induces the degradation of respiratory chain complex subunits, leading to apoptosis in hepatocellular carcinoma cells . Additionally, this compound has been shown to inhibit the proliferation of cancer cells, highlighting its potential as an anticancer agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In hepatocellular carcinoma cells, the compound induces apoptosis by degrading respiratory chain complex subunits . This leads to a disruption in mitochondrial function, ultimately causing cell death. Furthermore, the compound influences cell signaling pathways and gene expression, contributing to its antiproliferative effects . These cellular effects underscore the compound’s potential as a therapeutic agent for cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to human caseinolytic protease P, activating it and inducing the degradation of respiratory chain complex subunits . This activation leads to mitochondrial dysfunction and apoptosis in cancer cells. Additionally, the compound’s ability to inhibit cell proliferation is linked to changes in gene expression and enzyme activity . These molecular mechanisms highlight the compound’s potential as a targeted anticancer therapy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for sustained activity over time . Prolonged exposure to the compound can lead to degradation and reduced efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent anticancer activity with minimal adverse effects . At higher doses, toxic effects have been observed, including damage to healthy tissues and organs . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity. Threshold effects have also been noted, where the compound’s activity significantly increases beyond a certain dosage .
Metabolic Pathways
This compound is involved in specific metabolic pathways that contribute to its biological activity. The compound interacts with enzymes and cofactors that regulate mitochondrial function and cellular metabolism . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s antiproliferative effects. Understanding the metabolic pathways associated with the compound is essential for optimizing its therapeutic potential and minimizing adverse effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors in its biological activity. The compound is transported by specific transporters and binding proteins that facilitate its localization and accumulation in target cells . These transport mechanisms influence the compound’s efficacy and toxicity, highlighting the importance of understanding its distribution within the body. Studies have shown that the compound accumulates in cancer cells, contributing to its targeted anticancer activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications influence the compound’s localization, contributing to its biological activity. Understanding the subcellular localization of the compound is essential for optimizing its therapeutic potential and minimizing off-target effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide typically involves the following steps:
Formation of the Piperidin-4-yl Group: Piperidine is reacted with appropriate reagents to introduce the desired substituents.
Oxadiazole Ring Formation: The oxadiazole ring is constructed using methods such as cyclization reactions involving hydrazine and carboxylic acids or their derivatives.
Coupling Reaction: The piperidin-4-yl group is then coupled to the oxadiazole ring through a suitable reaction, often involving activation of the carboxamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-(Piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms with different structural features.
Substitution Products: Substituted derivatives with new chemical groups.
Scientific Research Applications
Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: In biological research, 5-(Piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide can be used as a probe to study biological processes and pathways. It may also serve as a lead compound for drug discovery.
Medicine: The compound has potential medicinal applications, including its use as an intermediate in the synthesis of pharmaceuticals. Its biological activity can be explored for therapeutic purposes.
Industry: In the chemical industry, this compound can be utilized in the production of various chemicals and materials, contributing to advancements in material science and technology.
Comparison with Similar Compounds
Oxadiazoles: Other oxadiazole derivatives with different substituents.
Piperidine Derivatives: Compounds containing the piperidine ring with various functional groups.
Uniqueness: 5-(Piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide is unique due to its specific combination of the piperidin-4-yl group and the oxadiazole ring. This combination can impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
5-piperidin-4-yl-1,2,4-oxadiazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c9-6(13)7-11-8(14-12-7)5-1-3-10-4-2-5/h5,10H,1-4H2,(H2,9,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUCFYOWXBVYPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=NO2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334147-59-9 | |
Record name | 5-(piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.